molecular formula C20H18BF2N3S B562593 Bodipy Isothiocyanate CAS No. 1349031-04-4

Bodipy Isothiocyanate

Cat. No. B562593
M. Wt: 381.252
InChI Key: DXAAJJOOBZTXQR-UHFFFAOYSA-N
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Description

Bodipy Isothiocyanate (BDI) is a popular fluorophore utilized in scientific research due to its diverse applications . Acting as a fluorescent dye, BDI emits light when subjected to specific wavelengths of light. Its extensive use encompasses fluorescence spectroscopy, imaging, and labeling experiments .


Synthesis Analysis

BODIPY dyes have three main reactive sites: α-, β-pyrrolic and meso positions, which enable modifications for the synthesis of various donor–acceptor BODIPY dyes . BODIPY derivatives that exhibit high thermal and photostability, low-cost production, strong NIR absorption/emission, and a low bandgap have been explored for photovoltaic and biomedical applications .


Molecular Structure Analysis

Structurally, BODIPY is a boron complex of dipyrromethene unit which can be considered as a “rigidified” monomethine cyanine dye . This structural rigidification results unusually high fluorescence yields of the BODIPY core .


Chemical Reactions Analysis

BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange) . Various reactions, such as Pd-catalyzed cross-coupling reactions, Grignard reactions, the Knoevenagel reaction and many more, at the α-, β-pyrrolic and meso positions of the BODIPY core have been discussed .


Physical And Chemical Properties Analysis

BODIPYs are renowned fluorescent dyes with strong and tunable absorption in the visible region, high thermal and photo-stability and exceptional fluorescence quantum yields . They have high molar absorption coefficients (up to 120,000 M−1 cm−1), excellent thermal and photo-stability and a high fluorescence quantum yield .

Scientific Research Applications

  • Bimodal Imaging Probes : Bodipy-DOTA derivatives, including those with isothiocyanate, have been synthesized for use as bimodal imaging agents, capable of both optical and nuclear imaging (Bernhard, Goze, Rousselin, & Denat, 2010).

  • Protein Conjugation : Novel red-shifted isothiocyanate Bodipy dyes have been synthesized for conjugation with proteins and biological amines, demonstrating their utility in bioconjugation applications (Amorim et al., 2020).

  • Fluorescent Probes : Bodipy dyes with isothiocyanate, isocyanate, urea, and thiourea substituents have been explored as fluorescent probes. These compounds show varied fluorescence properties sensitive to their phenyl group substituents (Ziessel, Bonardi, Retailleau, & Ulrich, 2006).

  • Photodynamic Therapy and Photocatalysis : The triplet excited state of Bodipy, including those with isothiocyanate groups, is significant for photodynamic therapy (PDT), photocatalysis, and triplet-triplet annihilation upconversion (Zhao, Xu, Yang, Wang, & Zhong, 2015).

  • Versatile Fluorophore Applications : Bodipy dyes, including those with isothiocyanate, are highly versatile fluorophores with applications in optoelectronics and biophotonics (Bañuelos, 2016).

  • Fluorescence Labeling of Cells : Bodipy-peptide conjugates with isothiocyanate have been used for fluorescence labeling of cells, particularly in cancer imaging for cells overexpressing the EGFR (Zhao et al., 2017).

  • Immunofluorescence Microscopy : Bodipy, including isothiocyanate variants, has been evaluated for use in immunofluorescence microscopy, demonstrating its effectiveness compared to other fluorochromes (Benchaib et al., 1996).

  • Ratiometric Fluorescent Sensors : Isothiocyanate-Bodipy dyes have been used to develop ratiometric fluorescent sensors for selective detection of biothiols and other molecules in biological systems (Niu et al., 2012).

  • Detection of Metal Ions and Anions : Bodipy-based molecules, including isothiocyanate derivatives, have been applied as sensors for detecting metal ions and anions in various environments (Boens, Leen, & Dehaen, 2012).

  • Photonic and Solar Cell Applications : Bodipy-based molecules, including isothiocyanate derivatives, have shown potential as active materials in photonic devices and solar cells (Squeo, Ganzer, Virgili, & Pasini, 2020).

Future Directions

BODIPY dyes and their derivatives have been the focus of considerable research interest and rapidly growing . Their structural versatility makes it possible to fine-tune their spectroscopic properties, and therefore they have been used in many scientific and technological fields . Future research will likely continue to explore the synthesis, spectroscopic properties, theoretical calculations, and application of BODIPY dyes and their derivatives .

properties

IUPAC Name

2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAAJJOOBZTXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661823
Record name {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bodipy Isothiocyanate

CAS RN

1349031-04-4
Record name {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
LCD de Rezende, F da Silva Emery - Orbital: The Electronic Journal …, 2013 - academia.edu
… For BODIPY derivatives, the first published BODIPY isothiocyanate synthesis was reported in a molecular probes patent from 1988 [5]. Although this company does not commercialize …
Number of citations: 17 www.academia.edu
CP Glindemann, A Backenköhler, M Strieker… - …, 2019 - Wiley Online Library
… the hydrolysis experiments with GSL-BODIPY in the presence of myrosinase were less straightforward, as initial GC-MS analyses failed to identify the expected BODIPY-isothiocyanate …
A Oliden-Sánchez, R Sola-Llano, J Bañuelos… - Frontiers in …, 2019 - frontiersin.org
… Obtained from BODIPY-isothiocyanate 10a and 1,4-phenylenediamine (1.5 equiv). (Yield = 25 mg, 45%); mp 175–176C; 1 H NMR (500 MHz, CDCl 3 ) δ 7.74–7.69 (m, 2H), 7.48–7.41 (…
Number of citations: 7 www.frontiersin.org
T Yamane, K Hanaoka, Y Muramatsu… - Bioconjugate …, 2011 - ACS Publications
… Fluorescein isothiocyanate and rhodamine B isothiocyanate were commercial products, while BODIPY isothiocyanate and Cy7 isothiocyanate were synthesized by the reaction of the …
Number of citations: 55 pubs.acs.org
RS Yalagala - 2016 - dr.library.brocku.ca
… : Synthesis of BODIPY-isothiocyanate This synthesized BODIPY-isothiocyanate was then conjugated to IgG antibody by incubating a 10-fold excess of BODIPY-isothiocyanate with IgG. …
Number of citations: 3 dr.library.brocku.ca
YW He, Y Feng, LW Kang, XL Li - Journal of Chemistry - hindawi.com
… The residue was then passed through a very short pad of silica gel and the resulting BODIPY isothiocyanate was used without further purification for the following reaction (60 mg, 52%). …
Number of citations: 0 www.hindawi.com
T Yamane, K Hanaoka, Y Muramatsu, K Tamura… - pstorage-acs-6854636.s3 …
Synthesis of compound 9: Compound 8 (101 mg, 0.30 mmol) and Na2CO3 (151 mg, 1.4 mmol) were dissolved in 25 mL of DMF. The resulting mixture was cooled at 0 ºC, and …
YW He, Y Feng, LW Kang, XL Li - Journal of Chemistry, 2017 - hindawi.com
… The residue was then passed through a very short pad of silica gel and the resulting BODIPY isothiocyanate was used without further purification for the following reaction (60 mg, 52%). …
Number of citations: 5 www.hindawi.com
V Maingret - 2021 - theses.fr
Les émulsions de Pickering sont des émulsions stabilisées par des particules colloïdales qui présentent une très grande stabilité cinétique. En les rendant stimulables, il est possible de …
Number of citations: 4 www.theses.fr

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